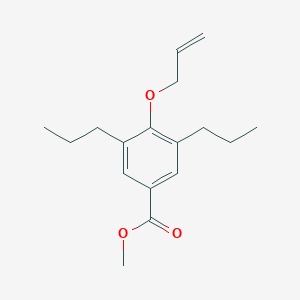
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate
Beschreibung
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of an allyloxy group at the 4-position and dipropyl groups at the 3 and 5 positions of the benzoic acid ring, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Eigenschaften
CAS-Nummer |
100347-78-2 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-5-8-13-11-15(17(18)19-4)12-14(9-6-2)16(13)20-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3 |
InChI-Schlüssel |
YAFZWNCGWWHTGS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
Andere CAS-Nummern |
100347-78-2 |
Synonyme |
Methyl 4-allyloxy-3,5-dipropylbenzoate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(allyloxy)-3,5-dipropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, allowing for the recovery and reuse of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of allyloxy and dipropyl groups.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of allyloxy and dipropyl groups.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is unique due to the presence of both allyloxy and dipropyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


